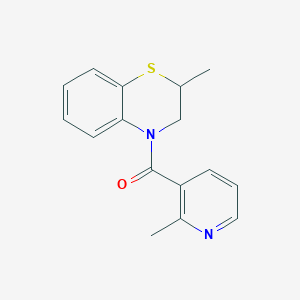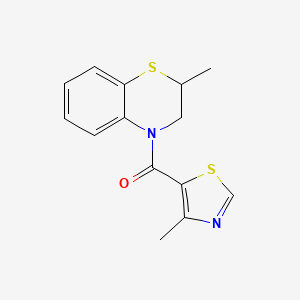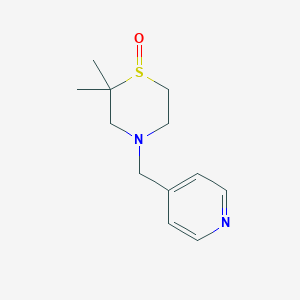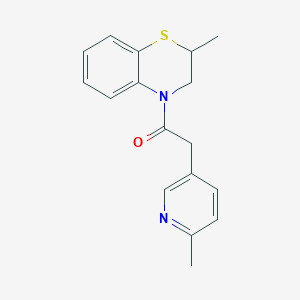
1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone, also known as MBE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MBE belongs to the family of benzothiazinones, which have been reported to exhibit various biological activities, including antimicrobial, antitubercular, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microorganisms and cancer cells. 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to inhibit the activity of enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acid in M. tuberculosis. In cancer cells, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been reported to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition to its antimicrobial and anticancer properties, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has also been reported to exhibit anti-inflammatory and antioxidant activities. These properties may contribute to the potential therapeutic benefits of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone in various disease conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone in lab experiments include its ease of synthesis, low toxicity towards mammalian cells, and broad-spectrum activity against microorganisms and cancer cells. However, the limitations of using 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone.
Future Directions
There are several future directions for the research and development of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone. One area of interest is the optimization of the synthesis method to improve the yield and purity of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone. Another area of interest is the investigation of the pharmacokinetic properties of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone in various disease conditions, including tuberculosis and cancer.
Synthesis Methods
1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the condensation of 2-aminothiophenol and 3-acetyl-6-methylpyridine to form the intermediate, which is then subjected to cyclization and further functionalization to yield 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone. The synthesis of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been reported in several scientific publications, and the compound can be obtained in good yields with high purity.
Scientific Research Applications
1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been investigated for its potential therapeutic applications in various scientific fields. In the field of antimicrobial research, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has also been reported to have potent antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Additionally, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-(2-methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-14(10-18-12)9-17(20)19-11-13(2)21-16-6-4-3-5-15(16)19/h3-8,10,13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKBEQTLQSSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2S1)C(=O)CC3=CN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7583253.png)
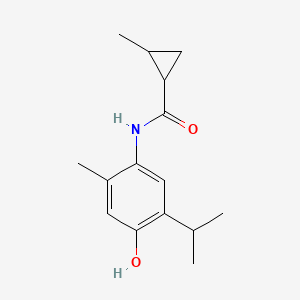
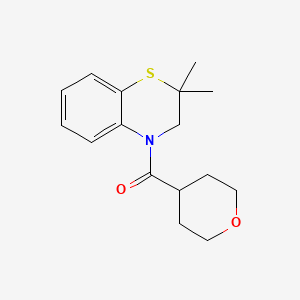
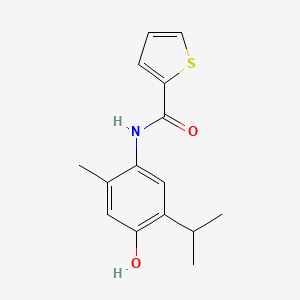
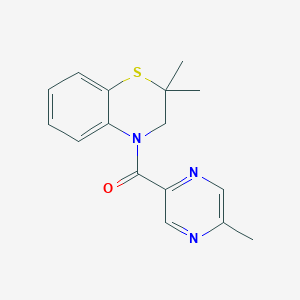
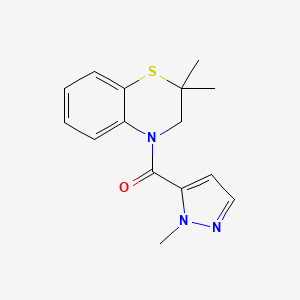
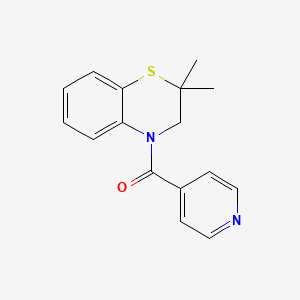

![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)
![N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7583310.png)
